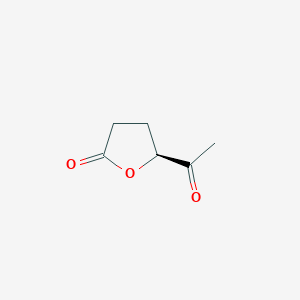

(5S)-5-acetyloxolan-2-one

Description

Contextual Significance of Chiral Five-Membered Lactones

Chiral five-membered lactones, also known as γ-lactones, are crucial building blocks in the asymmetric synthesis of a wide array of biologically active compounds and natural products. acs.orgresearchgate.netorganic-chemistry.org Their utility stems from the defined stereochemistry and the conformational rigidity of the lactone ring, which allows for stereocontrolled transformations. These structures serve as versatile synthons, or synthetic building blocks, for creating more complex molecules. researchgate.net For instance, specific chiral lactones are key intermediates in the synthesis of cyclopentanoid natural products like clavulones and isoprostanes. nih.gov The enantiomerically pure forms of these lactones are highly sought after for the synthesis of bioactive compounds, highlighting their importance in medicinal chemistry and drug discovery. researchgate.netresearchgate.net

The Unique Chemical Profile of (5S)-5-Acetyloxolan-2-one in Advanced Organic Synthesis

This compound, also known by synonyms such as (S)-Solerone, is a chiral molecule featuring a five-membered lactone ring, technically a γ-butyrolactone. cymitquimica.comcymitquimica.com Its defining features are the stereocenter at the C5 position, with the (S) configuration, and an attached acetyl group at this same position. cymitquimica.com The presence of both a lactone and a ketone functional group within a single chiral molecule makes it a reactive and versatile intermediate for organic synthesis. cymitquimica.com

The synthesis of this compound has been documented in chemical literature. One method involves the reaction of an acyl chloride precursor with methylmagnesium bromide in anhydrous tetrahydrofuran (B95107) (THF) at low temperatures. gla.ac.uk The compound's molecular structure and properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 61262-92-8 |

| Molecular Formula | C₆H₈O₃ cymitquimica.com |

| Molecular Weight | 128.13 g/mol cymitquimica.com |

| IUPAC Name | This compound cymitquimica.com |

| Synonyms | (S)-Solerone, (5S)-5-Acetyldihydro-2(3H)-furanone cymitquimica.com |

| InChI Key | AHLDCEZSQNGEFT-YFKPBYRVSA-N cymitquimica.com |

| Chirality | (S) at C5 |

This interactive table provides key data for this compound.

Scope and Research Trajectories Pertaining to this compound

The research trajectory for this compound is primarily focused on its application as a specialized chiral building block in synthetic organic chemistry. cymitquimica.com Its bifunctional nature (lactone and ketone) allows for a range of chemical modifications, enabling the construction of more elaborate molecular architectures. The lactone can undergo ring-opening reactions to yield functionalized carboxylic acid derivatives, while the ketone can be subjected to nucleophilic additions, reductions, or elaborations into other functional groups.

Current research on furanones and chiral lactones involves their use in asymmetric Michael reactions and as precursors for diverse heterocyclic compounds, indicating potential synthetic pathways where this compound could be a valuable intermediate. rsc.orgresearchgate.net Furthermore, research has identified 5-acetyloxolan-2-one (B1329276) as a product from the low-temperature pyrolysis of woody biomass under steam, suggesting potential for its synthesis from renewable feedstocks. kyushu-u.ac.jp The compound is also noted for its sweet, fruity aroma, which drives interest in its synthesis for the flavor and fragrance industry. cymitquimica.com Future research may focus on developing more efficient and stereoselective synthetic routes to this compound and exploring its utility in the total synthesis of complex natural products and novel pharmaceutical agents.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Structure Type |

|---|---|---|

| This compound | C₆H₈O₃ | Chiral Lactone/Furanone |

| Methylmagnesium bromide | CH₃BrMg | Grignard Reagent |

Structure

2D Structure

3D Structure

Properties

CAS No. |

61262-92-8 |

|---|---|

Molecular Formula |

C6H8O3 |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

(5S)-5-acetyloxolan-2-one |

InChI |

InChI=1S/C6H8O3/c1-4(7)5-2-3-6(8)9-5/h5H,2-3H2,1H3/t5-/m0/s1 |

InChI Key |

AHLDCEZSQNGEFT-YFKPBYRVSA-N |

Isomeric SMILES |

CC(=O)[C@@H]1CCC(=O)O1 |

Canonical SMILES |

CC(=O)C1CCC(=O)O1 |

Origin of Product |

United States |

Stereochemical Aspects and Conformational Analysis of 5s 5 Acetyloxolan 2 One

Elucidation of the (5S) Configuration and its Stereochemical Implications

The designation (5S) for 5-acetyloxolan-2-one (B1329276) specifies the absolute configuration at the C5 stereocenter of the oxolan-2-one (γ-butyrolactone) ring. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at the chiral carbon (C5) are ranked. The oxygen atom of the lactone ring receives the highest priority, followed by the acetyl group, the C4 of the ring, and finally the hydrogen atom. The "S" configuration indicates that when viewed with the lowest priority group (hydrogen) pointing away, the sequence of the remaining substituents in decreasing order of priority follows a counter-clockwise direction.

The stereochemical integrity of this center is crucial as enantiomers of a chiral molecule can exhibit markedly different biological and pharmacological properties. The specific (5S) configuration dictates the spatial orientation of the acetyl group, which can significantly influence how the molecule interacts with chiral environments such as enzymes or receptors.

The elucidation of the absolute configuration of chiral γ-lactones is typically achieved through a combination of experimental techniques and, in some cases, computational analysis.

Chiroptical Methods: Specific rotation, which measures the rotation of plane-polarized light by a chiral compound, is a fundamental characteristic. An enantiopure sample of (5S)-5-acetyloxolan-2-one would exhibit a specific optical rotation, with the sign (positive or negative) and magnitude being defining features. For instance, the related compound (S)-γ-valerolactone, or (5S)-5-methyloxolan-2-one, is known to be levorotatory (negative optical rotation) nih.gov. While the specific value for this compound is not widely reported, the sign of rotation is a key experimental parameter for confirming the enantiomeric form.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using chiral shift reagents or in the form of diastereomeric derivatives, can be employed to distinguish between enantiomers and to help assign the absolute configuration by comparing the spectra with those of known compounds.

X-ray Crystallography: Unambiguous determination of the absolute stereochemistry can be achieved through single-crystal X-ray diffraction analysis, especially if a suitable crystalline derivative can be prepared. This technique provides the precise three-dimensional structure of the molecule in the solid state.

Chemical Correlation: The stereochemistry can also be established by synthesizing the molecule from a starting material of known absolute configuration through a sequence of stereochemically well-defined reactions.

The table below summarizes the key methods used for stereochemical elucidation of chiral molecules like this compound.

| Method | Principle | Information Obtained |

| Specific Rotation | Measurement of the rotation of plane-polarized light. | Sign and magnitude of optical activity, indicative of a specific enantiomer. |

| NMR Spectroscopy | Analysis of nuclear spin transitions in a magnetic field, often with chiral auxiliaries. | Diastereomeric differentiation, structural connectivity, and relative stereochemistry. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous absolute configuration and solid-state conformation. |

| Chemical Correlation | Synthesis from a chiral precursor of known configuration. | Inference of absolute stereochemistry based on reaction mechanisms. |

Preferred Conformations and Their Influence on Reactivity

The five-membered γ-lactone ring of this compound is not planar and exists in a continuous series of puckered conformations, most commonly described as envelope (E) and twist (T) forms. The specific conformation adopted is a balance of minimizing torsional strain and steric interactions between the substituents.

Computational studies on γ-butyrolactone have shown that the isolated molecule is nonplanar, with a barrier to ring inversion of approximately 9 kJ/mol acs.org. The substitution at the C5 position with an acetyl group introduces further conformational complexity. The acetyl group itself has rotational freedom around the C5-C(acetyl) bond.

The preferred conformations of the lactone ring are often described by designating the atom that is out of the plane defined by the other four atoms. For a 5-substituted γ-lactone, the substituent at C5 can adopt either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is influenced by the steric bulk of the substituent and potential intramolecular interactions.

A theoretical study on 2-acetyl-gamma-butyrolactone (the achiral analogue) has highlighted the importance of computational methods in understanding the stable conformations in different environments researchgate.net. For this compound, the orientation of the acetyl group relative to the lactone ring will be a key determinant of the lowest energy conformation.

The following table illustrates the key parameters in the conformational analysis of substituted γ-lactones.

| Conformational Parameter | Description | Influence on Properties |

| Ring Pucker | Deviation of the ring atoms from a planar arrangement (Envelope or Twist). | Torsional strain, steric interactions, and overall molecular shape. |

| Substituent Orientation | Pseudo-axial or pseudo-equatorial positioning of the C5-acetyl group. | Steric hindrance, intramolecular interactions, and reactivity at the lactone ring and acetyl group. |

| Rotational Isomers | Different orientations of the acetyl group around the C5-C(acetyl) bond. | Dipole moment and potential for intramolecular hydrogen bonding or other interactions. |

Chiral Integrity and Racemization Pathways in Synthetic Manipulations

The chiral integrity of this compound is a critical consideration in its synthesis and subsequent chemical transformations. Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, can occur under certain conditions, leading to a loss of optical activity.

For this compound, the stereocenter at C5 is adjacent to the lactone carbonyl group. However, the hydrogen atom is on the C5 carbon, which is not directly alpha to a carbonyl group in the traditional sense for enolization-based racemization. The potential for racemization at the C5 position would likely involve mechanisms that can lead to the cleavage and reformation of one of the bonds to the chiral center under conditions that allow for the loss of stereochemical memory.

A more significant concern for racemization in molecules with a keto-lactone structure is the potential for epimerization at a carbon atom alpha to a carbonyl group. In the case of this compound, the acetyl group provides a carbonyl function. While the C5 stereocenter is not alpha to this carbonyl, any reaction that might involve the formation of an enol or enolate of the acetyl group would not directly affect the C5 stereocenter.

However, certain reaction conditions, particularly those involving strong acids or bases and elevated temperatures, can promote racemization through various mechanisms. For instance, acid-catalyzed ring-opening of the lactone to form a γ-hydroxy acid, followed by re-lactonization, could potentially lead to racemization if the conditions allow for equilibration at the stereocenter.

A theoretical study on the epimerization of azlactone rings, which are also five-membered heterocycles, suggests that a base-mediated racemization pathway involving a deprotonation/protonation step is more favorable than keto-enol tautomerism nih.govnih.gov. This occurs at the carbon alpha to the lactone carbonyl. While the C5 position in this compound is not alpha to the lactone carbonyl, this highlights that base-mediated processes can be a source of racemization in related heterocyclic systems.

The potential for racemization of ketones with a stereocenter alpha to the carbonyl group is a well-known phenomenon that proceeds through an achiral enol or enolate intermediate youtube.com. While this is not directly applicable to the C5 position of this compound, it serves as a general caution for maintaining chiral integrity in molecules containing keto functionalities.

The table below outlines potential factors that could compromise the chiral integrity of this compound.

| Factor | Potential Mechanism | Consequence |

| Strong Acid/Heat | Reversible ring-opening and closing of the lactone. | Potential for epimerization at C5 during the ring-opened state. |

| Strong Base | While less likely at C5, unintended deprotonation at other sites could lead to side reactions that might affect stereochemistry. | Loss of enantiomeric purity. |

| Nucleophilic Attack | Reactions that involve cleavage of the C5-O bond could lead to loss of stereochemistry if the bond reformation is not stereospecific. | Formation of a racemic mixture. |

Chemical Reactivity and Derivatization of 5s 5 Acetyloxolan 2 One

Reactions Involving the Lactone Ring System

The reactivity of the γ-butyrolactone ring in (5S)-5-acetyloxolan-2-one is primarily centered around the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophilic attack. This can lead to either ring-opening or additions to the carbonyl group, depending on the nature of the nucleophile and the reaction conditions.

Ring-Opening and Ring-Closing Transformations

The ester linkage within the lactone ring can be cleaved by various nucleophiles, leading to ring-opened products.

Hydrolysis: Under basic conditions, such as in the presence of sodium hydroxide, the lactone undergoes hydrolysis to form the corresponding sodium salt of γ-hydroxy-keto acid. In acidic aqueous solutions, an equilibrium exists between the lactone and the open-chain hydroxy acid. The kinetics of hydrolysis are dependent on pH and temperature.

Aminolysis: The reaction with amines leads to the formation of amides. For instance, primary amines react with the lactone to yield N-substituted γ-hydroxy amides. The carbonyl group of 2-acetylbutyrolactone, a related compound, readily reacts with amines to form Schiff bases. wikipedia.org

Nucleophilic Additions to the Lactone Carbonyl

Strongly nucleophilic reagents, such as organometallic compounds, can add to the carbonyl group of the lactone.

Grignard Reagents: The addition of Grignard reagents (RMgX) to γ-butyrolactones can lead to the formation of diols. The reaction proceeds through the initial formation of a hemiketal intermediate, which can then be attacked by a second equivalent of the Grignard reagent. For example, the reaction of steroid A-ring lactones with Grignard reagents has been shown to yield bridged ketones. While specific studies on this compound are limited, it is anticipated that it would react similarly.

Transformations of the Acetyl Functional Group

The acetyl group at the 5-position provides a second site for a variety of chemical transformations, including reactions at the carbonyl carbon and the α-carbon.

Carbonyl Reactivity (e.g., Reductions, Additions)

The ketone carbonyl of the acetyl group can undergo reduction and addition reactions.

Reductions: The acetyl group can be selectively reduced to a secondary alcohol. Stereoselective reduction of the related α-acetyl-γ-butyrolactone has been achieved using yeast-mediated biotransformation, yielding α-(1-hydroxyethyl)-γ-butyrolactone. The diastereoselectivity of such reductions can be influenced by the choice of reducing agent and reaction conditions, with some methods favoring the formation of anti-1,3-diols. For instance, the reduction of β-hydroxy ketones with sodium borohydride (B1222165) in the presence of albumin can be highly stereoselective. The diastereoselective reduction of β-keto esters can also be achieved using Lewis acids in combination with complex borohydrides. researchgate.net

Additions: The acetyl carbonyl is susceptible to attack by various nucleophiles.

Grignard Reagents: Similar to the lactone carbonyl, the acetyl carbonyl can react with Grignard reagents to form tertiary alcohols upon workup.

Wittig Reaction: The Wittig reaction provides a method to convert the acetyl group into an alkene. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction involves a triphenyl phosphonium ylide and is a common method for forming carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

α-Substitution Reactions of the Acetyl Group

The α-carbon of the acetyl group is acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles.

Enolate Formation and Alkylation: Enolates can be generated by treating the compound with a strong base, such as lithium diisopropylamide (LDA). wikipedia.org These enolates are nucleophilic and can participate in reactions like alkylation with alkyl halides. masterorganicchemistry.com

Stereoselective Reactions at Adjacent Chiral Centers

The existing (S)-stereocenter at the 5-position of the oxolane ring can exert stereochemical control over reactions occurring at the adjacent acetyl group, leading to diastereoselective outcomes.

The stereocontrolled synthesis of γ-lactones is an active area of research. nih.govacs.org For instance, the reduction of β-hydroxy ketones often proceeds with high diastereoselectivity, influenced by the existing stereocenter. youtube.com The stereochemical outcome of nucleophilic additions to the acetyl carbonyl is also expected to be influenced by the chiral center at C5, potentially leading to the preferential formation of one diastereomer. This diastereoselectivity arises from the differential energetic barriers for the approach of the nucleophile from the two faces of the carbonyl group, dictated by the steric and electronic environment created by the chiral lactone ring.

| Reaction Type | Reagent/Conditions | Product Type |

| Lactone Ring Reactions | ||

| Hydrolysis | NaOH (aq) | γ-Hydroxy-keto acid salt |

| Aminolysis | R-NH2 | N-substituted γ-hydroxy amide |

| Grignard Addition | 2 eq. RMgX | Diol |

| Acetyl Group Reactions | ||

| Reduction | Yeast, NaBH4 | Secondary alcohol |

| Grignard Addition | RMgX | Tertiary alcohol |

| Wittig Reaction | Ph3P=CHR | Alkene |

| α-Alkylation | 1. LDA; 2. R-X | α-Substituted ketone |

Cross-Coupling Reactions of Oxolanone Derivatives

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While direct cross-coupling on the acetyl group of this compound is not extensively documented, the principles of palladium-catalyzed reactions on related lactone systems provide a framework for its potential reactivity. These reactions typically involve the formation of an enolate or a more stable enol triflate derivative.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are fundamental in modern organic synthesis for creating C-C bonds.

Sonogashira Coupling: The Sonogashira reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst wikipedia.org. For a substrate like this compound, a plausible pathway would involve the conversion of the acetyl group's enolate to an enol triflate. This enol triflate would then act as the vinyl halide equivalent in the Sonogashira coupling. Although direct examples with this specific molecule are scarce, the Sonogashira coupling of other vinyl triflates derived from cyclic ketones is a well-established transformation researchgate.netresearchgate.net. The reaction would proceed as depicted in the following general scheme:

Scheme 1: Plausible Sonogashira coupling of a derivative of this compound.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base nih.gov. Similar to the Sonogashira reaction, the application to this compound would likely require its conversion to an enol triflate. The resulting vinyl triflate could then be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or vinyl substituents at the α-position of the lactone ring. The stereoselective outcome of such reactions can be influenced by the choice of ligands on the palladium catalyst nih.gov.

A general representation of the Suzuki-Miyaura coupling of an enol triflate derived from an α-acetyl-γ-butyrolactone is shown below:

Scheme 2: General Suzuki-Miyaura coupling of an enol triflate derived from an α-acetyl-γ-butyrolactone.

The following table summarizes representative conditions for these palladium-catalyzed cross-coupling reactions on analogous substrates.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N | THF | Room Temp. | 70-95 | wikipedia.org |

| Suzuki-Miyaura | Arylboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80 °C | 80-98 | nih.gov |

| Suzuki-Miyaura | Vinylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 °C | 75-90 | scispace.com |

Beyond palladium, other transition metals can mediate important transformations of oxolanone derivatives. For instance, copper-catalyzed reactions are known to be effective for various C-C and C-heteroatom bond formations. The enolate of α-acetyl-γ-butyrolactone can participate in copper-promoted aerobic oxidative cyclizations to form pyrazole derivatives organic-chemistry.org.

Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative to palladium-catalyzed processes, often offering different reactivity and the ability to couple with a broader range of substrates wikipedia.org.

Functional Group Interconversions and Complex Derivatizations

The functional groups of this compound provide multiple avenues for derivatization, leading to a wide array of more complex molecules.

The acetyl group is a key site for functional group interconversions. For example, it can undergo stereospecific microbial reduction to the corresponding alcohol, (3R,1'S)-α-1'-hydroxyethyl-γ-butyrolactone, which is a valuable chiral building block for the synthesis of new drug candidates researchgate.net.

The 1,3-dicarbonyl-like nature of the acetyl-lactone moiety makes it a versatile precursor for the synthesis of various heterocyclic systems. For example, reaction with hydrazines can yield pyrazole derivatives mdpi.comnih.govmdpi.com. Similarly, condensation with other bifunctional reagents can lead to the formation of pyridazines and other heterocycles organic-chemistry.org.

The following table outlines some of the key functional group interconversions and derivatizations of α-acetyl-γ-butyrolactone.

| Reagent(s) | Product Type | Reaction Conditions | Notes | Reference(s) |

| Aspergillus niger | Chiral alcohol | Biotransformation | Stereospecific reduction of the acetyl group. | researchgate.net |

| Hydrazine hydrate | Pyrazole derivative | Acetic acid, reflux | Cyclocondensation reaction. | mdpi.comnih.gov |

| Phenylhydrazine | Pyridazine derivative | Ethanol, reflux | Formation of a six-membered heterocycle. | organic-chemistry.org |

| Chlorine | α-Chloro-α-acetyl-γ-butyrolactone | Aqueous media | Chlorination at the α-position. | google.com |

These transformations highlight the utility of this compound as a chiral starting material for the synthesis of a diverse range of complex molecules with potential biological activities mdpi.comnih.gov.

Role As a Chiral Building Block in Complex Molecule Synthesis

Utilization in Asymmetric Total Synthesis of Natural Products

The enantiopure nature of (5S)-5-acetyloxolan-2-one makes it a valuable starting point for the asymmetric total synthesis of natural products, where precise control of stereochemistry is paramount for biological activity.

While direct synthesis of chromanone natural products using this compound is not extensively documented, the closely related chiral butenolides have been successfully employed in the synthesis of chromanone lactones. nih.gov These syntheses often involve a vinylogous conjugate addition of the butenolide to a chromone (B188151) derivative. This reaction establishes the core heterocyclic structure of the chromanone and incorporates the stereocenter from the chiral lactone into the final product.

For instance, the asymmetric synthesis of various chromanone lactones has been achieved with high diastereoselectivity and enantioselectivity using chiral catalysts to control the addition of a butenolide to a 2-ester substituted chromone. nih.gov This methodology provides access to the core structures of natural products like blennolide C and gonytolide C. nih.gov Given the structural similarity, it is plausible that this compound could serve as a precursor in analogous synthetic strategies, where the acetyl group could be further manipulated to achieve the desired substitution pattern of the target chromanone natural product.

Table 1: Examples of Chromanone Lactone Natural Products Synthesized from Chiral Butenolides

| Natural Product | Synthetic Strategy | Reference |

| Blennolide C | Diastereo- and enantioselective vinylogous conjugate addition | nih.gov |

| Gonytolide C | Diastereo- and enantioselective vinylogous conjugate addition | nih.gov |

Chiral Synthon for Pharmacologically Relevant Scaffolds (Mechanistic Focus)

The inherent chirality and functionality of this compound make it an attractive starting material for the synthesis of pharmacologically relevant scaffolds with a focus on specific mechanistic pathways.

The lactone ring of this compound is a gateway to a variety of chiral heterocyclic systems. Nucleophilic attack at the carbonyl carbon can lead to ring-opening, providing a linear intermediate with preserved stereochemistry at the C5 position. This intermediate can then be subjected to further cyclization reactions to form different heterocyclic rings. For example, reaction with amines could lead to the formation of chiral pyrrolidines or piperidines, which are common motifs in many pharmaceuticals. The acetyl group can also participate in cyclization reactions, for instance, through condensation with a suitable nucleophile to form a new heterocyclic ring fused to the original lactone or a derivative thereof.

The development of new drugs often requires the synthesis of a series of stereoisomers to investigate their structure-activity relationships (SAR). mdpi.com this compound, as a single enantiomer, is an ideal starting material for the synthesis of optically pure compounds. By systematically modifying the structure of this compound, for example, by reacting the acetyl group or opening the lactone ring, a library of compounds with defined stereochemistry can be generated. These compounds can then be tested for their biological activity, allowing researchers to understand how the three-dimensional arrangement of atoms influences their interaction with biological targets. This information is crucial for the design of more potent and selective drugs.

Table 2: Potential Modifications of this compound for SAR Studies

| Modification Site | Potential Reaction | Resulting Functional Group |

| Acetyl group | Reduction | Hydroxyl |

| Acetyl group | Grignard reaction | Tertiary alcohol |

| Lactone carbonyl | Reduction | Diol |

| Lactone carbonyl | Aminolysis | Amide |

Preparation of Chemical Probes and Ligands with Defined Stereochemistry

Chemical probes and ligands are essential tools for studying biological processes. The stereochemistry of these molecules is often critical for their selective interaction with specific proteins or receptors. This compound can be used as a chiral scaffold for the synthesis of such probes. For example, the acetyl group could be converted into a reactive functional group, such as an alkyne or an azide, for click chemistry-based ligation to a reporter molecule. Alternatively, the lactone ring could be opened to attach a linker for immobilization on a solid support or for conjugation to a fluorescent dye. The defined stereochemistry of the starting material ensures that the resulting probe or ligand has a specific three-dimensional shape, which is crucial for its intended biological application.

Theoretical and Computational Investigations of 5s 5 Acetyloxolan 2 One and Its Reactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a balance between accuracy and computational cost for studying reaction mechanisms. While specific DFT studies exclusively focused on (5S)-5-acetyloxolan-2-one are not extensively documented in the literature, the principles and methodologies can be applied to understand its reactivity. DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying stationary points such as reactants, products, intermediates, and transition states.

Elucidation of Rate-Determining Steps and Transition States

For any chemical transformation involving this compound, DFT can be employed to model the reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate and represents the kinetic barrier of the reaction. The energy difference between the reactants and the transition state, known as the activation energy, is a critical factor in determining the reaction rate. The step with the highest activation energy is identified as the rate-determining step (RDS).

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction Step

| Parameter | Value (kcal/mol) |

| Electronic Energy of Activation (ΔE‡) | 15.2 |

| Zero-Point Vibrational Energy Correction | -1.5 |

| Thermal Correction to Enthalpy | 0.8 |

| Enthalpy of Activation (ΔH‡) | 14.5 |

| -TΔS‡ | 3.1 |

| Gibbs Free Energy of Activation (ΔG‡) | 17.6 |

Note: This table presents hypothetical data to illustrate the output of a typical DFT calculation for a single reaction step. The values are not based on actual experimental or computational data for this compound.

Analysis of Stereoselectivity and Diastereocontrol

A key aspect of the chemistry of this compound is its inherent chirality, which can influence the stereochemical outcome of its reactions. DFT is a powerful tool for predicting and rationalizing stereoselectivity. By modeling the transition states leading to different stereoisomeric products (enantiomers or diastereomers), the preferred reaction pathway can be identified.

The origin of stereoselectivity can be dissected by analyzing the non-covalent interactions, steric hindrance, and electronic effects within the competing transition state structures. For example, in the reaction of a nucleophile with the ketone moiety, two diastereomeric transition states could be possible, leading to different stereoisomers. The calculated energy difference between these transition states can provide a quantitative prediction of the diastereomeric ratio (d.r.). A lower energy transition state corresponds to the major diastereomer.

Molecular Electron Density Theory (MEDT) in Reaction Analysis

Key concepts in MEDT include the analysis of the global and local conceptual DFT reactivity indices, such as chemical potential, hardness, and electrophilicity, which can predict the reactivity of this compound towards different reagents. Furthermore, the topological analysis of the electron localization function (ELF) can reveal the nature of bond formation and breaking during a reaction.

Molecular Dynamics Simulations for Conformational Landscape Analysis

The reactivity and selectivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of this compound by simulating the atomic motions over time. These simulations can reveal the most stable conformations and the energy barriers between them.

A theoretical study on the related compound 2-acetyl-gamma-butyrolactone has provided insights into its conformational preferences in the aqueous phase using quantum computational methods. Such studies indicate that the lactone ring can adopt different puckered conformations, and the orientation of the acetyl group can also vary. Understanding the dominant conformations in solution is crucial, as they are the ones that will likely participate in a chemical reaction. MD simulations can also be used to study the dynamic behavior of reaction complexes, providing a more complete picture of the reaction process than static DFT calculations alone.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. For a class of compounds including derivatives of this compound, QSRR models could be developed to predict their reaction rates or equilibrium constants based on calculated molecular descriptors.

These descriptors can be derived from computational chemistry methods and can include electronic properties (e.g., atomic charges, orbital energies), steric parameters (e.g., molecular volume, surface area), and topological indices. A QSRR model is typically built using a training set of compounds with known reactivity and then validated using a test set. While no specific QSRR studies on this compound have been reported, this approach holds promise for the rational design of new derivatives with tailored reactivity.

Natural Occurrence and Biosynthetic Pathways of Furanone Derivatives

Identification of (S)-Solerone as a Naturally Occurring Furanone

(S)-Solerone, known chemically as (5S)-5-acetyloxolan-2-one, has been identified as a naturally occurring furanone, notably in sherry wine. Its presence contributes to the characteristic aroma of this fortified wine. Research into the origins of solerone has led to a biomimetic synthesis that mirrors its natural formation. This synthesis involves both enzymatic and acid-catalyzed reactions, starting from precursors identified in sherry. acs.org

A key study successfully identified the precursors of solerone in sherry wine through gas chromatography-mass spectrometry (GC/MS) analysis. The proposed biogenetic pathway begins with L-glutamic acid 5-ethyl ester. This compound undergoes enzymatic oxidative deamination, followed by decarboxylation to yield ethyl 4-oxobutanoate. In the presence of pyruvate (B1213749), this intermediate serves as a substrate for an acyloin condensation reaction catalyzed by pyruvate decarboxylase from Saccharomyces cerevisiae. The resulting product, ethyl 4-hydroxy-5-oxo-hexanoate, is then converted to solerone under acidic conditions. An alternative pathway involving the acyloin condensation of 2-oxoglutaric acid 5-ethyl ester with acetaldehyde (B116499) has also been proposed. acs.org The identification of these precursors and the elucidation of this pathway have provided clear evidence for the natural occurrence of solerone. acs.org

Biosynthetic Origins of Related Furanones in Biological Systems

Furanones are synthesized in nature through various intricate pathways, primarily involving enzymatic processes and the Maillard reaction. These pathways utilize common cellular metabolites as starting materials, transforming them into a diverse array of furanone structures.

The enzymatic synthesis of furanones from simple precursors like sugars and amino acids is a well-documented phenomenon in both plants and microorganisms. nih.gov One of the most prominent examples is the biosynthesis of ascorbic acid (vitamin C), a furanone derivative, from sugars in plants. nih.gov Similarly, erythroascorbic acid is produced from sugars in yeast through characterized enzymatic steps. nih.gov

In the context of flavor compounds, the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), a key aroma compound in strawberries, is believed to involve biochemical pathways, although the exact mechanisms are still under investigation. Intermediates of the pentose (B10789219) phosphate (B84403) cycle have been proposed as substrates for the biosynthesis of related furanones by yeasts. nih.gov

Amino acids also serve as crucial precursors for furanone biosynthesis. For instance, sotolon, a major contributor to meaty and spicy flavors, is produced from the amino acid threonine. nih.gov Another amino acid, 4-hydroxy-L-leucine, is a precursor to emoxyfuranone, which also contributes to meaty flavors. nih.gov The formation of these furanones from amino acids can occur spontaneously under certain conditions, but enzymatic catalysis often plays a role in biological systems.

The table below summarizes key furanone derivatives and their known biosynthetic precursors.

| Furanone Derivative | Precursor(s) | Organism/System |

| Ascorbic Acid | Sugars | Plants |

| Erythroascorbic Acid | Sugars | Yeast |

| Sotolon | Threonine, α-ketobutyric acid, acetaldehyde | Various foods, microorganisms |

| Emoxyfuranone | 4-Hydroxy-L-leucine | Foods |

| 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) | Sugars (e.g., fructose, rhamnose) | Strawberries, various foods |

| (S)-Solerone | L-glutamic acid 5-ethyl ester, pyruvate | Sherry wine (yeast) |

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a major pathway for the formation of many furanones found in cooked foods. nih.govbyjus.com This complex cascade of reactions begins with the condensation of an amino group from an amino acid with a carbonyl group from a sugar to form an N-substituted glycosylamine. byjus.com This intermediate then undergoes an Amadori rearrangement to form a ketosamine. byjus.com

From the ketosamine, several pathways can lead to the formation of furanones. One common mechanism involves 2,3-enolisation, leading to the formation of 1-deoxyosones as key intermediates. imreblank.ch The carbon skeleton of the initial sugar often dictates the structure of the resulting furanone. For example, hexoses tend to form 4-hydroxy-2,5-dimethyl-3(2H)-furanone (furaneol), while pentoses typically yield 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol). imreblank.ch

The interaction with amino acids plays a crucial role in the diversity of furanones produced. The Strecker degradation of amino acids, which occurs in the presence of dicarbonyl compounds formed during the Maillard reaction, produces aldehydes. These Strecker aldehydes can then react with intermediates from sugar degradation, leading to the formation of different furanone derivatives. imreblank.ch For instance, the reaction of a 1-deoxypentosone with formaldehyde (B43269) (from the Strecker degradation of glycine) can lead to the formation of furaneol. imreblank.chresearchgate.net

Biological Roles of Furanone Natural Products (Mechanistic Aspects, Non-Human)

Furanone natural products play a variety of significant biological roles in non-human organisms, acting as signaling molecules and defense compounds. Their mechanisms of action are diverse and often depend on their specific chemical structures.

One of the most well-studied roles of furanones is as inhibitors of quorum sensing in bacteria. nih.govnih.gov Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. Brominated furanones produced by the red seaweed Delisea pulchra are potent inhibitors of this process. nih.gov Mechanistically, these furanones can interfere with the acylated homoserine lactone (AHL) signaling system used by many Gram-negative bacteria. nih.gov They are thought to act as antagonists, binding to the LuxR-type proteins that are the receptors for AHL signals, thereby preventing the activation of quorum sensing-regulated genes. oup.com This inhibition of quorum sensing can prevent the formation of biofilms and reduce the production of virulence factors. nih.govoup.com

Furanones also function as pheromones in insects. For example, 5-methyl-4-hydroxy-3(2H)-furanone has been identified as a male pheromone in the cockroach Eurycotis floridana. nih.gov Pheromones are detected by specialized receptors in the insect's antennae, triggering a specific behavioral response. wikipedia.org The volatile nature of many furanones makes them well-suited for this role as airborne chemical signals. The interaction between the furanone pheromone and its receptor is highly specific, leading to a nerve impulse that ultimately results in a behavioral change in the receiving insect. wikipedia.org

In addition to their roles in communication, some furanones exhibit antimicrobial activity. The 2,5-dimethyl derivative of 4-hydroxy-3(2H)-furanone, found in strawberries, can deter fungal growth. nih.gov The antimicrobial mechanism of some furanone derivatives against bacteria, such as Staphylococcus aureus, involves the induction of reactive oxygen species (ROS). nih.govdntb.gov.uaresearchgate.net This increase in ROS can lead to damage of intracellular proteins and other cellular components, ultimately inhibiting bacterial growth. nih.govdntb.gov.ua Furthermore, certain furanones can deter grazing by marine herbivores, suggesting a role in chemical defense for the organisms that produce them. nih.gov The easily oxidized nature of the furanone ring is believed to be an important property in their function as both signaling and defense molecules. nih.gov

The following table outlines the biological roles of selected furanone derivatives.

| Furanone Derivative | Biological Role | Mechanism of Action (where known) |

| Brominated Furanones | Quorum Sensing Inhibition | Antagonism of AHL signaling by binding to LuxR-type receptors. |

| 5-Methyl-4-hydroxy-3(2H)-furanone | Insect Pheromone | Binds to specific receptors in insect antennae, triggering a behavioral response. |

| 2,5-dimethyl-4-hydroxy-3(2H)-furanone | Antifungal | Deters fungal growth on strawberries. |

| Various Furanone Derivatives | Antimicrobial | Induction of reactive oxygen species (ROS), leading to cellular damage. |

| 4-hydroxy-3(2H)-furanones | Attractant for Seed Dispersal | Fruit aromas attract animals to ensure seed dispersal. |

Future Perspectives and Emerging Research Directions

Development of Novel Stereoselective Catalytic Systems

The efficient and highly selective synthesis of (5S)-5-acetyloxolan-2-one and its derivatives is paramount for its broader application. Future research will undoubtedly focus on the development of novel catalytic systems that can deliver this chiral lactone with high enantiopurity and yield. While various methods exist for the synthesis of chiral γ-butyrolactones, advancements are needed to address the specific challenges associated with installing the C5 acetyl-substituted stereocenter. nih.govnih.gov

Promising avenues of research include the use of transition metal catalysis, organocatalysis, and biocatalysis. nih.govnih.gov Chiral metal complexes, for instance, have shown great promise in the asymmetric synthesis of substituted lactones. nih.gov Future work will likely involve the design of new ligands that can effectively control the stereochemistry at the C5 position during lactonization or functionalization reactions. Similarly, the development of novel organocatalysts could provide a metal-free alternative for the stereoselective synthesis of this target molecule.

Enzymatic and chemoenzymatic approaches also represent a significant area for future development. researchgate.netresearchgate.net Lipases and esterases could be engineered for the kinetic resolution of racemic 5-acetyloxolan-2-one (B1329276), or for the asymmetric synthesis from acyclic precursors. The integration of enzymatic steps into synthetic sequences could lead to more sustainable and efficient routes to the desired (5S)-enantiomer.

| Catalyst Type | Potential Application in this compound Synthesis | Key Research Focus |

| Chiral Metal Complexes | Asymmetric lactonization of keto-acid precursors. | Design of ligands for high stereocontrol at the C5 position. |

| Organocatalysts | Enantioselective functionalization of γ-butyrolactone precursors. | Development of metal-free, environmentally benign catalytic systems. |

| Biocatalysts (Enzymes) | Kinetic resolution of racemic 5-acetyloxolan-2-one. | Engineering enzymes for enhanced substrate specificity and activity. |

Integration of this compound into Automated Synthetic Platforms

The translation of synthetic routes for this compound from batch to automated continuous flow processes is a key future direction. researchgate.net Automated platforms offer numerous advantages, including improved reaction control, enhanced safety, and the potential for high-throughput synthesis and optimization. syrris.comnih.gov

Continuous-flow chemistry, in particular, is well-suited for the synthesis of chiral molecules like this compound. researchgate.netacs.orgrsc.org By immobilizing catalysts or enzymes in packed-bed reactors, it is possible to create highly efficient and reusable systems for asymmetric synthesis. researchgate.net Future research will focus on integrating stereoselective catalytic methods with flow chemistry to enable the on-demand and scalable production of this chiral building block. This could involve the development of integrated systems that combine reaction, separation, and purification steps in a single, automated sequence.

The use of machine learning and artificial intelligence in conjunction with automated synthesis platforms could further accelerate the discovery and optimization of reaction conditions for the synthesis of this compound. researchgate.net These technologies can be used to explore vast reaction parameter spaces and identify optimal conditions for yield and stereoselectivity with minimal experimental effort.

Exploration of Unprecedented Reactivities and Derivatization Strategies

The functional group handles present in this compound—the lactone and the acetyl group—offer numerous possibilities for derivatization. Future research will aim to explore novel and unprecedented reactivities of this molecule to access a wider range of chiral derivatives.

The acetyl group can serve as a linchpin for a variety of transformations, including aldol (B89426) reactions, Mannich reactions, and various olefination protocols. acs.org Stereoselective modifications of the acetyl group could lead to the synthesis of complex side chains with multiple stereocenters. Furthermore, the ketone functionality could be reduced to a secondary alcohol, opening up possibilities for further functionalization through esterification or etherification.

The lactone ring itself can be subjected to a range of transformations. Ring-opening reactions with various nucleophiles can provide access to highly functionalized acyclic compounds with retention of the C5 stereocenter. nih.gov Alternatively, modifications of the lactone ring, such as α-functionalization, could lead to the synthesis of novel lactone derivatives with interesting biological properties.

Advanced Computational Design and Prediction of Reaction Pathways

Computational chemistry and theoretical studies will play an increasingly important role in guiding the future development of synthetic methods for and applications of this compound. nih.govnist.gov Density Functional Theory (DFT) and other computational methods can be used to elucidate reaction mechanisms, predict the stereochemical outcomes of asymmetric reactions, and design novel catalysts with enhanced selectivity and activity. researchgate.netnih.govresearchgate.net

For instance, computational modeling can be employed to understand the interactions between a substrate and a chiral catalyst, providing insights that can inform the design of more effective catalytic systems. researchgate.net It can also be used to predict the feasibility of novel reaction pathways and to identify potential side reactions, thereby accelerating the experimental workflow. Molecular dynamics simulations can provide insights into the conformational preferences of this compound and its derivatives, which is crucial for understanding their reactivity and biological activity.

| Computational Tool | Application in this compound Research | Anticipated Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and derivatization. | Rational design of catalysts and prediction of stereoselectivity. |

| Molecular Dynamics (MD) | Analysis of conformational preferences and intermolecular interactions. | Understanding of reactivity and prediction of biological interactions. |

| Machine Learning | High-throughput screening of virtual catalyst libraries. | Accelerated discovery of optimal catalysts and reaction conditions. |

Expansion of Synthetic Applications to New Classes of Complex Molecules

Chiral γ-butyrolactones are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities. researchgate.netnih.govresearchgate.netnih.gov A major future direction for this compound is its application as a versatile chiral building block in the total synthesis of new classes of complex molecules. uni-regensburg.depurdue.edu

The stereochemically defined core of this compound makes it an ideal starting material for the synthesis of natural products containing a γ-butyrolactone ring. acs.org The acetyl group provides a convenient handle for the introduction of various side chains, allowing for the synthesis of a diverse library of natural product analogues for structure-activity relationship studies.

Furthermore, the development of novel synthetic methodologies centered around this chiral building block could enable the synthesis of entirely new classes of complex molecules with potential therapeutic applications. For example, it could serve as a precursor for the synthesis of novel nucleoside analogues, macrolides, or other classes of biologically active compounds. The availability of both enantiomers of 5-acetyloxolan-2-one would further expand its utility in the synthesis of stereochemically diverse molecular libraries for drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.